![molecular formula C24H27N3O4 B133972 Fenpyroximate, (Z)- CAS No. 149054-53-5](/img/structure/B133972.png)
Fenpyroximate, (Z)-
Overview
Description
Fenpyroximate is an efficient, broad-spectrum phenoxypyrazole acaricide used for controlling various mites . It is under investigation in clinical trial NCT02533336 for its effectiveness as a non-pyrethroid insecticide-treated durable wall liner for malaria control in endemic rural Tanzania .
Molecular Structure Analysis
Fenpyroximate has a molecular weight of 421.497 and a monoisotopic mass of 421.200156361 . Its chemical formula is C24H27N3O4 . The structure of Fenpyroximate includes a phenoxypyrazole group, which contributes to its acaricidal activity .Physical And Chemical Properties Analysis
Fenpyroximate has a low aqueous solubility and is not considered a volatile substance . It can be persistent in soils depending on local conditions . The average mass of Fenpyroximate is 421.489 Da and the monoisotopic mass is 421.200165 Da .Scientific Research Applications
Acaricide in Agriculture
Fenpyroximate is a widely used acaricide applicable in many crops . It is an efficient, broad-spectrum phenoxypyrazole acaricide used for controlling various mites .
Residue Analysis in Citrus Fruits
Fenpyroximate and its Z-isomer have been studied for their residual levels in citrus fruits . A QuEChERS analytical method was used in combination with ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) to determine the residual levels .
Dietary Intake Risk Assessment
The dietary intake risks posed by fenpyroximate have been estimated . The risk quotients RQc and RQa were both less than 100%, indicating that the long-term and short-term dietary intake risks posed to consumers by fenpyroximate in citrus fruit are both acceptable after a 15-day harvest interval .
Residue Behavior Investigation
The residue behavior of fenpyroximate on eggplant, orange, and guava was investigated . The dissipation patterns in all crops could be described by the first-order kinetics model with half-lives of 1.7, 2.2, and 1.9 days for eggplants, guavas, and oranges, respectively .
Preharvest Intervals Proposal
Preharvest intervals (PHIs) were proposed to ensure compliance with the existing maximum residue levels . For oranges and eggplant, a PHI of 3 and 7 days, respectively, can be proposed .
Residue Management in Dryland Areas
The current work contributes to the practical application of fenpyroximate related to residue management in dryland areas .
Safety and Hazards
Fenpyroximate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It’s also important to note that Fenpyroximate is under investigation for its safety and efficacy in various applications .
Future Directions
Fenpyroximate is under investigation in clinical trials for its potential use in malaria control . It’s also being studied for its residual levels in citrus fruits and the dietary intake risks posed by Fenpyroximate . These studies indicate that Fenpyroximate continues to be a subject of research for its potential applications and impacts.
Mechanism of Action
Fenpyroximate, also known as (Z)-Fenpyroximate, is a pyrazolium insecticide used to control important phytophagous mites in fruit and other crops .
Target of Action
Fenpyroximate primarily targets the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential energy source for many chemical reactions in the cell .
Biochemical Pathways
It is known that the compound interferes with the electron transport chain in the mitochondria, disrupting energy production and leading to cell death .
Pharmacokinetics
It is also known that the plant metabolism of Fenpyroximate is very slow .
Result of Action
The primary result of Fenpyroximate’s action is the death of the mite. By inhibiting the mitochondrial complex I, Fenpyroximate disrupts ATP production, leading to energy depletion and eventual cell death .
Action Environment
Fenpyroximate’s action can be influenced by environmental factors. Furthermore, the terminal residues of Fenpyroximate in citrus fruits were found to be less than the maximum residue limits (MRLs) specified in all the existing international standards .
properties
IUPAC Name |
tert-butyl 4-[[(Z)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNOYZRYGDPNH-MYYYXRDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N\OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106000 | |
Record name | (Z)-Fenpyroximate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenpyroximate, (Z)- | |
CAS RN |
149054-53-5, 111812-58-9 | |
Record name | Benzoic acid, 4-[[[(Z)-[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149054-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenpyroximate, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149054535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-Fenpyroximate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-Fenpyroximate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENPYROXIMATE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KU62C19KY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is it important to measure both fenpyroximate and (Z)-fenpyroximate in citrus fruits?
A1: While fenpyroximate is the active ingredient in pesticides, it can degrade into other forms, including (Z)-fenpyroximate. [] Measuring both the parent compound and its isomer is crucial for accurate assessment of total residues in food products. This ensures consumer safety by comparing total residue levels against established maximum residue limits (MRLs). []
Q2: What analytical techniques are commonly used to quantify fenpyroximate and its isomers in food matrices?
A2: The provided research highlights the use of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for quantifying fenpyroximate and (Z)-fenpyroximate in honey [] and citrus fruits. [] This technique offers high sensitivity and selectivity, enabling accurate determination of trace amounts of these compounds in complex matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.